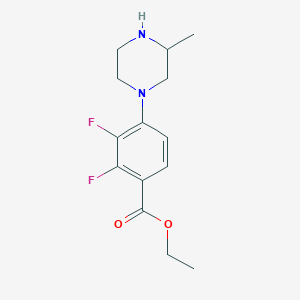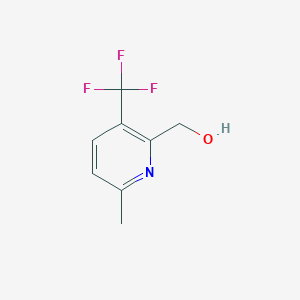
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the esterification of 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl 2,3-difluoro-4-[(2-methanesulfonamidoethyl)amino]benzoate: Similar in structure but with different substituents.
2,3-Difluoro-4-(1-methyl-3-phenyl-propylamino)benzoate: Another compound with a similar benzoate core but different functional groups.
Uniqueness
Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the presence of both fluorine atoms and a piperazine ring, which confer specific chemical and biological properties. These features make it distinct from other similar compounds and valuable for various research applications.
特性
分子式 |
C14H18F2N2O2 |
|---|---|
分子量 |
284.30 g/mol |
IUPAC名 |
ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H18F2N2O2/c1-3-20-14(19)10-4-5-11(13(16)12(10)15)18-7-6-17-9(2)8-18/h4-5,9,17H,3,6-8H2,1-2H3 |
InChIキー |
JRBOYHCNNJEIQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1)N2CCNC(C2)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)


![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)







